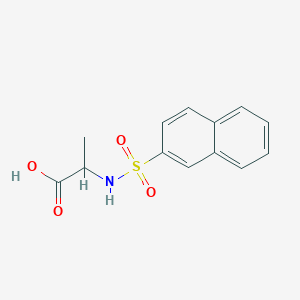
N-(naphthalen-2-ylsulfonyl)alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(naphthalen-2-ylsulfonyl)alanine is a chemical compound with the molecular formula C13H13NO4S . It is not intended for human or veterinary use and is primarily used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound consists of 13 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, 4 oxygen atoms, and 1 sulfur atom . Unfortunately, the specific structural details are not available in the search results.Scientific Research Applications
Enzyme Catalysis and Selectivity
Research on N-(naphthalen-2-ylsulfonyl)alanine and its analogs has contributed significantly to our understanding of enzyme catalysis and selectivity. Studies on naphthalene dioxygenase (NDO), an enzyme that catalyzes the dioxygenation of naphthalene, have shown that the presence of specific amino acids at the enzyme's active site influences its regio- and enantioselectivity. Mutations at active-site residues, including the substitution of alanine, have elucidated the contributions of these amino acids to the enzyme's specificity and efficiency in catalyzing the conversion of aromatic hydrocarbons (Parales et al., 2000; Parales et al., 2000).
Supramolecular Chemistry and Materials Science
Naphthalene diimides (NDIs), including derivatives and analogs related to this compound, have seen extensive application in supramolecular chemistry and materials science. Their use extends to the development of sensors, molecular switches, ion channels, and components for catalysis, artificial photosynthesis, and solar cell technology. The design and synthesis of NDIs have been tailored to explore their electronic properties and their potential in creating novel materials with specific functions (Kobaisi et al., 2016).
Nanoarchitectonics and Conductivity Modulation
The peptide-conjugated naphthalene diimide derivatives illustrate the intersection of biology and materials science, where bio-inspired approaches have led to the modulation of nanoscale morphology, chiroptical, and conductivity properties. Such studies highlight the potential of NDI derivatives in the development of n-type organic semiconductors, influencing their application in electronics (Pandeeswar et al., 2015).
Antimicrobial and Anticancer Agents
Naphthalene derivatives, including those related to this compound, have been explored for their potential in medical applications. Studies have demonstrated the use of naphthalene-containing tripeptides as effective antimicrobial and anticancer agents, suggesting their utility in fighting cancer and bacterial infections (Nahhas et al., 2018).
Environmental and Biotechnological Applications
The degradation of naphthalene by bacterial consortia has significant environmental implications, demonstrating the potential for bioremediation strategies in contaminated sites. Research into naphthalene-degrading bacteria offers insights into the mechanisms of hydrocarbon biodegradation and the development of effective methods for environmental cleanup (Patel et al., 2012).
Mechanism of Action
Target of Action
The primary target of N-(naphthalen-2-ylsulfonyl)alanine is the UDP-N-acetylmuramoylalanine–D-glutamate ligase, an enzyme found in Escherichia coli . This enzyme plays a crucial role in the synthesis of peptidoglycan, a major component of the bacterial cell wall .
Mode of Action
It is known that the compound interacts with its target enzyme, potentially inhibiting its function . This interaction could lead to changes in the synthesis of peptidoglycan, affecting the integrity of the bacterial cell wall .
Biochemical Pathways
This compound likely affects the biochemical pathway responsible for the synthesis of peptidoglycan . By interacting with the UDP-N-acetylmuramoylalanine–D-glutamate ligase, it could disrupt the formation of peptidoglycan, leading to downstream effects on bacterial growth and survival .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound, influencing its effectiveness as a potential therapeutic agent .
Result of Action
The molecular and cellular effects of this compound’s action would likely involve changes in the structure and function of the bacterial cell wall due to disrupted peptidoglycan synthesis . These changes could potentially inhibit bacterial growth or even lead to bacterial cell death .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds could influence the action, efficacy, and stability of this compound. Specific details about how these factors affect the compound are currently unknown .
properties
IUPAC Name |
2-(naphthalen-2-ylsulfonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4S/c1-9(13(15)16)14-19(17,18)12-7-6-10-4-2-3-5-11(10)8-12/h2-9,14H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEXFHHXWOSJRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NS(=O)(=O)C1=CC2=CC=CC=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

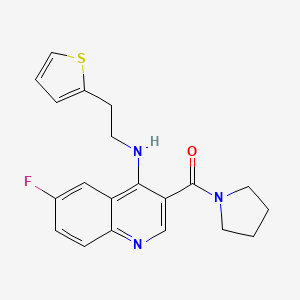
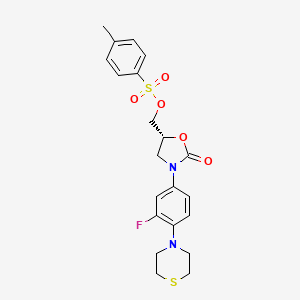
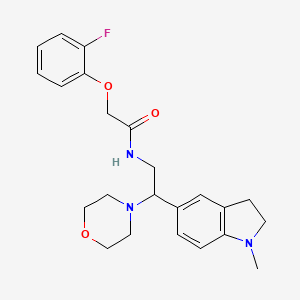
![2-(4-ethoxyphenyl)-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]acetamide](/img/structure/B2597837.png)
![N-(2,2-dimethoxyethyl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine](/img/structure/B2597840.png)
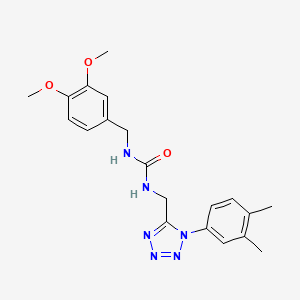
![N-{4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl}-2-phenylacetamide](/img/structure/B2597845.png)
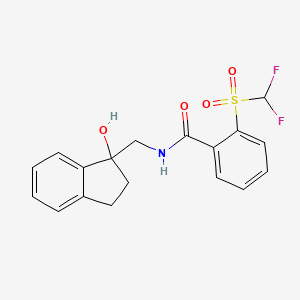
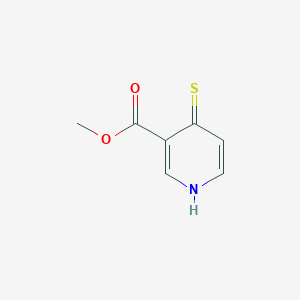
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2597848.png)
![2-Chloro-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropyl]propanamide](/img/structure/B2597849.png)


![(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/no-structure.png)